N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of acenaphthene derivatives. These compounds are known for their diverse biological properties, including antitumor, antifungal, antimicrobial, anti-inflammatory, and insecticidal activities . The structure of this compound consists of an acenaphthene moiety linked to a benzamide group with two methoxy substituents.
Preparation Methods
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide typically involves the reaction of acenaphthene derivatives with appropriate benzoyl chloride derivatives under specific conditions. For instance, acenaphthene can be reacted with bromoacetyl bromide in the presence of aluminum chloride to form bromoacetylacenaphthene, which can then be further reacted with benzoyl chloride derivatives to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acenaphthene derivatives with potential pharmaceutical applications.
Industry: The compound’s unique properties make it useful in materials science and catalysis.
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be mediated through the inhibition of certain enzymes and signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:
N-(1,2-dihydroacenaphthylen-5-yl)methanesulfonamide: This compound also contains an acenaphthene moiety but differs in its functional groups, leading to different chemical and biological properties.
(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide: This compound has a similar acenaphthene structure but with different substituents, resulting in unique applications and activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-18-11-9-15(12-19(18)25-2)21(23)22-17-10-8-14-7-6-13-4-3-5-16(17)20(13)14/h3-5,8-12H,6-7H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOKPIVMQFZLST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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